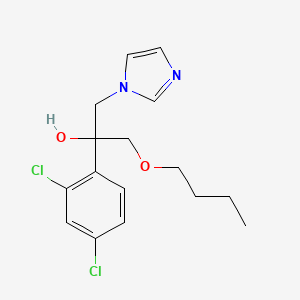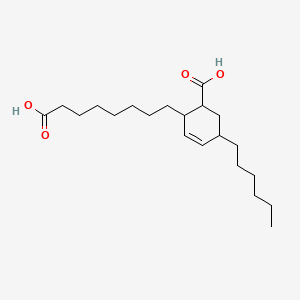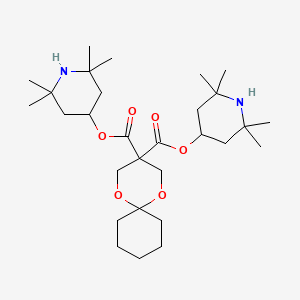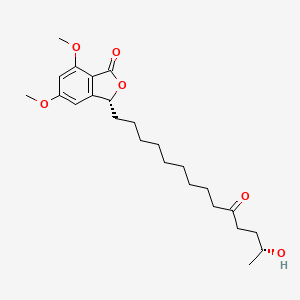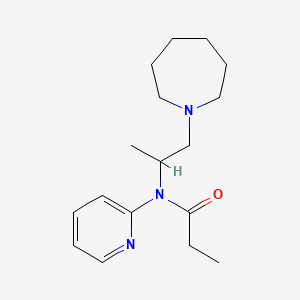
N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylpropanamide is a complex organic compound that features a unique structure combining a hexahydro-1H-azepin-1-yl group with a pyridinylpropanamide moiety
Métodos De Preparación
The synthesis of N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylpropanamide typically involves multiple steps:
Formation of Hexahydro-1H-azepin-1-yl Intermediate: This step involves the cyclization of appropriate precursors to form the hexahydro-1H-azepin-1-yl group.
Alkylation: The intermediate is then alkylated with 1-methylethyl halide under controlled conditions to introduce the 1-methylethyl group.
Coupling with Pyridinylpropanamide: The final step involves coupling the alkylated intermediate with pyridinylpropanamide using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylpropanamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl ring, using reagents like sodium hydride and alkyl halides.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent amines and acids.
Aplicaciones Científicas De Investigación
N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological pathways.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in materials science and catalysis.
Mecanismo De Acción
The mechanism of action of N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylpropanamide involves binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The hexahydro-1H-azepin-1-yl group may interact with hydrophobic pockets, while the pyridinylpropanamide moiety can form hydrogen bonds and electrostatic interactions, leading to changes in the target’s conformation and function.
Comparación Con Compuestos Similares
Similar compounds to N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylpropanamide include:
N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylacetamide: Differing by the acetamide group, this compound has slightly different reactivity and binding properties.
N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylbutanamide: Featuring a butanamide group, it exhibits variations in hydrophobic interactions and solubility.
N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylmethanamide: This compound has a methanamide group, affecting its steric and electronic properties.
This compound stands out due to its balanced hydrophobic and hydrophilic interactions, making it a versatile candidate for various applications.
Propiedades
Número CAS |
54152-75-9 |
|---|---|
Fórmula molecular |
C17H27N3O |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
N-[1-(azepan-1-yl)propan-2-yl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C17H27N3O/c1-3-17(21)20(16-10-6-7-11-18-16)15(2)14-19-12-8-4-5-9-13-19/h6-7,10-11,15H,3-5,8-9,12-14H2,1-2H3 |
Clave InChI |
WFJASDRFZPIHFB-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(diethylamino)ethyl]-3-[4-(dimethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12765028.png)

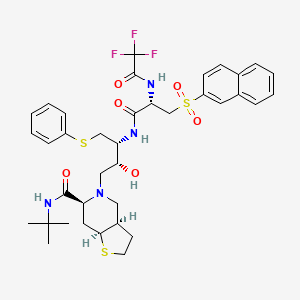
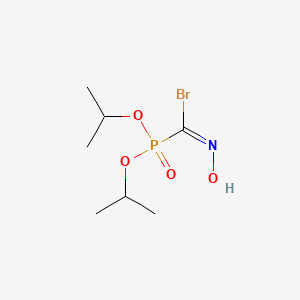
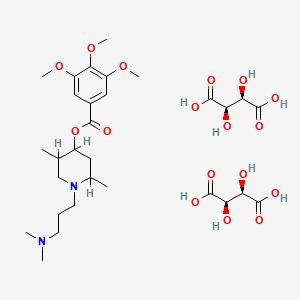
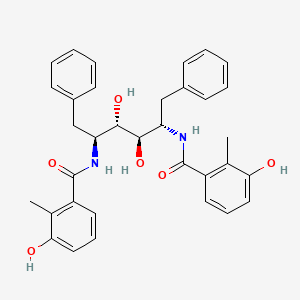
![3,5-difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide;hydrochloride](/img/structure/B12765064.png)
